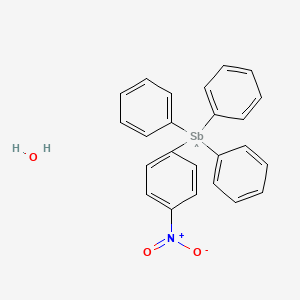
CID 78066221
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066221” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 78066221” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78066221” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound “CID 78066221” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent or a tool for studying biological processes. In industry, “this compound” can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of “CID 78066221” involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78066221” include other chemical entities with related structures and properties. These compounds may share common functional groups or structural motifs, making them suitable for comparison.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the distinct properties it imparts. Compared to similar compounds, “this compound” may exhibit unique reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C24H21NO3Sb |
|---|---|
Molecular Weight |
493.2 g/mol |
InChI |
InChI=1S/C6H4NO2.3C6H5.H2O.Sb/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;;/h2-5H;3*1-5H;1H2; |
InChI Key |
QRTOAUMITKYNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















